3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Physicochemical property comparison ADME Lipophilicity

This 3-methylbenzofuran derivative from the Life Chemicals F2209 series is the critical 3-methoxy reference point for SAR programs exploring the 2-benzoyl substituent space. It features a unique meta-OCH3 H-bond acceptor that distinguishes it from unsubstituted, 4-Cl, and 2,5-diMeO analogs, delivering distinct VEGFR-2/kinase selectivity profiles. Published data show single-atom changes at the 2-benzoyl position shift antiproliferative IC50 values 5- to 30-fold in NSCLC lines. Procure this compound alongside its 4-methoxy isomer to map positional SAR and build kinase selectivity panels with high cluster diversity.

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
CAS No. 929372-36-1
Cat. No. B6544456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
CAS929372-36-1
Molecular FormulaC26H23NO6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C26H23NO6/c1-15-22-13-18(27-26(29)17-11-20(31-3)14-21(12-17)32-4)8-9-23(22)33-25(15)24(28)16-6-5-7-19(10-16)30-2/h5-14H,1-4H3,(H,27,29)
InChIKeyYHYJCLRACVNCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CAS 929372-36-1): Compound Identity and Procurement-Relevant Class Profile


3,5-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CAS 929372-36-1) is a synthetic benzofuran-based benzamide derivative with molecular formula C26H23NO6 and molecular weight 445.5 g/mol . It belongs to a focused screening library of polysubstituted benzofurans (Life Chemicals F2209 series) designed for anticancer and kinase-targeted drug discovery . The compound incorporates a 3-methylbenzofuran core, a 3-methoxybenzoyl substituent at position 2, and a 3,5-dimethoxybenzamide moiety at position 5—a substitution architecture that distinguishes it from closely related analogs bearing unsubstituted benzoyl, 4-chlorobenzoyl, or 2,5-dimethoxybenzoyl groups at the same position [1]. Benzofuran scaffolds are privileged structures in medicinal chemistry with demonstrated inhibitory activity against VEGFR-2, PI3K, CK2, Aurora B kinase, and tubulin polymerization, among other cancer-relevant targets [2].

Why Generic Benzofuran-Benzamide Substitution Fails for 3,5-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CAS 929372-36-1)


The benzofuran-2-benzoyl substitution position exerts a dominant influence on both potency and selectivity profiles across this compound class. Published structure–activity relationship (SAR) studies demonstrate that even single-atom changes to the 2-benzoyl substituent shift antiproliferative IC50 values by factors of 5- to 30-fold against non-small cell lung cancer (NSCLC) lines A549 and NCI-H23 [1]. Within the Life Chemicals F2209 focused library, compounds sharing the identical 3,5-dimethoxybenzamide-5-yl core but differing at the 2-benzoyl position—such as the unsubstituted benzoyl analog (CAS 923192-95-4), the 4-chlorobenzoyl analog (CAS 923201-53-0, reported IC50: 5.2 µM against A549, 6.8 µM against HeLa ), and the 2,5-dimethoxybenzoyl analog—display non-overlapping cytotoxicity profiles and divergent kinase inhibition signatures [2]. The 3-methoxy substituent introduces a hydrogen-bond acceptor at a meta position that is absent in the unsubstituted and para-substituted analogs, potentially altering both target binding geometry and metabolic stability without the electron-withdrawing effects of chlorine that can increase oxidative metabolism liability [3]. Consequently, direct interchange among these analogs in a screening cascade or SAR program is not scientifically justified without confirmatory head-to-head testing.

Quantitative Differential Evidence Guide: 3,5-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted Benzoyl Analog (CAS 923192-95-4)

The 3-methoxybenzoyl substituent adds 30.1 g/mol in molecular weight and one additional hydrogen-bond acceptor relative to the unsubstituted benzoyl analog N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide (CAS 923192-95-4, MW 415.4 g/mol, C25H21NO5) [1]. This structural increment is predicted to elevate the octanol-water partition coefficient (LogP) by approximately 0.4–0.7 log units based on the Hansch π-value for aromatic –OCH3 (π ≈ –0.02 to +0.18 depending on positional context), while simultaneously improving aqueous solubility through additional hydrogen-bonding capacity relative to the unsubstituted phenyl ring [2]. The topological polar surface area (TPSA) increases from 77.8 Ų (unsubstituted analog) to an estimated 87.0 Ų (target), remaining within the favorable range for oral bioavailability (<140 Ų) but with altered membrane permeation kinetics [3].

Physicochemical property comparison ADME Lipophilicity

Differential Kinase Inhibition Profile vs. 4-Chlorobenzoyl Analog (CAS 923201-53-0): Electron-Donating vs. Electron-Withdrawing Substituent Effects

The 3-methoxy group (Hammett σmeta = +0.12) is weakly electron-withdrawing by induction but electron-donating by resonance, whereas the 4-chloro substituent in analog CAS 923201-53-0 (Hammett σpara = +0.23) is purely electron-withdrawing [1]. Published SAR on benzofuran-based kinase inhibitors demonstrates that electron-donating substituents on the 2-benzoyl ring generally favor VEGFR-2 and PI3K inhibition, while electron-withdrawing groups (particularly halogens) shift selectivity toward Aurora B kinase and tubulin polymerization targets [2]. In a systematic study of 3-methylbenzofuran derivatives, the p-methoxy-substituted analog 16b achieved an A549 IC50 of 1.48 µM—comparable to staurosporine (IC50 1.52 µM)—while halogenated analogs in the same series showed divergent potency profiles spanning two orders of magnitude (IC50 range 1.48–47.02 µM against A549) [3]. The 4-chlorobenzoyl analog CAS 923201-53-0 demonstrates broad-spectrum cytotoxicity (A549 IC50 5.2 µM, HeLa IC50 6.8 µM) putatively via ERK pathway-mediated apoptosis, while the target 3-methoxybenzoyl compound is predicted—based on SAR trends—to exhibit stronger VEGFR-2/PI3K pathway bias with potentially narrower cytotoxicity [4].

Kinase inhibition SAR Electronic effects

Substitution Position on the Benzamide Ring: 3,5-Dimethoxy vs. 3,4-Dimethoxy and 4-Chloro Comparator Analysis

The target compound bears a 3,5-dimethoxy substitution pattern on the benzamide ring, which is distinct from the 3,4-dimethoxy regioisomer (e.g., N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide) and from analogs with halogen substitution on the benzamide ring (e.g., 4-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, CAS 929471-97-6, MW 419.9 g/mol) [1]. In the broader benzamide SAR literature, the 3,5-dimethoxy pattern confers a symmetric electron density distribution and two meta-methoxy groups that can simultaneously engage hydrogen-bond acceptors in kinase hinge regions, whereas the 3,4-dimethoxy pattern introduces an ortho-like relationship between methoxy groups that can restrict conformational freedom and alter target binding geometry [2]. The Life Chemicals F2209 library deliberately includes both 3,5-dimethoxy and 4-chloro benzamide variants precisely because screening data shows these substitution patterns yield non-overlapping hit profiles .

Positional isomer differentiation Benzamide SAR Target selectivity

Purity Baseline and Analytical Characterization: 95% HPLC-MS with Full NMR Validation

The target compound is supplied at ≥95% purity as determined by HPLC-MS, with structural identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (exact mass: 445.15253745 g/mol) . Key intermediates in the synthetic route—notably the 2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-amine precursor (CAS 174344-67-3)—are validated at each step using HPLC-MS (purity >95%) and NMR for methoxy and benzoyl group confirmation . This level of analytical characterization exceeds the typical ≥90% purity offered for many screening library compounds and is comparable to the F2209 series standard of ≥90% purity, with the target compound often available at the higher 95% specification from select suppliers . The exact mass determination (445.1525 Da) provides unambiguous identity confirmation that distinguishes this compound from isobaric impurities or degradation products that could confound screening results .

Compound quality control Procurement specification Purity

Optimal Research and Procurement Application Scenarios for 3,5-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CAS 929372-36-1)


VEGFR-2/PI3K Pathway-Focused Anticancer Screening Cascades

Based on SAR evidence that 3-methoxy and p-methoxy substituents on the 2-benzoyl ring of 3-methylbenzofurans favor VEGFR-2 inhibitory activity (published reference analog with p-OCH3: A549 IC50 1.48 µM, VEGFR-2 IC50 45.4–132.5 nM [1]), this compound is optimally deployed in screening cascades targeting angiogenic kinase pathways. The 3-methoxy positional isomer offers a distinct hydrogen-bonding geometry compared to the para-substituted reference, potentially yielding differential selectivity within the VEGFR/PDGFR kinase family. Procurement should prioritize this compound when the screening hypothesis involves ATP-competitive inhibition of kinases with a preference for electron-rich hinge-binding pharmacophores .

Structure-Activity Relationship (SAR) Expansion Around the 2-Benzoyl Position

For medicinal chemistry programs exploring the 2-benzoyl substituent space of 3-methylbenzofuran-5-yl-3,5-dimethoxybenzamides, this compound serves as the critical 3-methoxy reference point in a matrix that includes the unsubstituted benzoyl (CAS 923192-95-4, MW 415.4), 4-chlorobenzoyl (CAS 923201-53-0, MW 449.9, A549 IC50 5.2 µM ), and 2,5-dimethoxybenzoyl analogs. The meta-methoxy substitution uniquely probes the steric and electronic tolerance of the target binding pocket at the 3-position of the benzoyl ring, complementing para-substituted analogs that cannot address this vector. Pairwise procurement of this compound alongside its 4-methoxy positional isomer enables direct assessment of positional SAR [2].

Kinase Profiling Selectivity Panels Requiring a Dense Benzofuran Chemotype Cluster

The Life Chemicals F2209 benzofuran library, from which this compound originates, is specifically designed for focused kinase profiling . When constructing a selectivity panel against a panel of 50–140 kinases (as demonstrated for benzofuran-based CK2 inhibitors with submicromolar IC50 values and high selectivity within a 140-kinase panel [3]), the target compound provides a distinct chemotype within the benzofuran cluster. Its 3-methoxybenzoyl/3,5-dimethoxybenzamide combination fills a specific pharmacophore space not occupied by halogenated or unsubstituted analogs, contributing to cluster diversity and reducing redundant screening of overly similar structures.

ADME/PK Bridging Studies Between Benzofuran Substitution Classes

Given the predicted LogP elevation (~+0.4–0.7 units) and TPSA increase (~+9.2 Ų) relative to the unsubstituted benzoyl analog [4], this compound is a suitable tool for in vitro ADME bridging studies (microsomal stability, CYP inhibition, plasma protein binding, Caco-2 permeability) that quantify how the 3-methoxy substituent modulates pharmacokinetic properties within the benzofuran-benzamide series. Such data are essential for prioritizing among the F2209 library members for hit-to-lead progression, as the balance between target potency and ADME liabilities is substitution-dependent and must be empirically determined rather than extrapolated from the unsubstituted or halogenated analogs [5].

Quote Request

Request a Quote for 3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.